molecular formula C17H17N5O2 B078697 Disperse orange 25 CAS No. 12223-22-2

Disperse orange 25

Cat. No.: B078697
CAS No.: 12223-22-2
M. Wt: 323.35 g/mol
InChI Key: ZSPPPAFDNHYXNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Orange 25 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with N-ethyl-N-(2-cyanoethyl)aniline under alkaline conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated through filtration, washed to remove impurities, and dried to obtain the dye in its pure form .

Chemical Reactions Analysis

Types of Reactions: Disperse Orange 25 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disperse Orange 25 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disperse Orange 25 involves its interaction with light and its ability to undergo photoisomerization. The compound absorbs light, leading to a trans-to-cis isomerization of the azo bond. This photoisomerization can result in changes in the physical properties of the material, such as color and fluorescence. The molecular targets and pathways involved in these processes are primarily related to the interaction of the dye with light and its subsequent chemical transformations .

Comparison with Similar Compounds

Uniqueness of Disperse Orange 25: this compound is unique due to its specific chemical structure, which imparts distinct optical properties and stability. Its ability to undergo photoisomerization makes it particularly useful in applications requiring light-responsive materials .

Biological Activity

Disperse Orange 25 (DO 25), a synthetic dye belonging to the azobenzene class, is widely used in textile applications, particularly for dyeing polyester and other synthetic fibers. Its chemical formula is C17H17N5O2C_{17}H_{17}N_{5}O_{2}, and it has a CAS number of 31482-56-1. Understanding the biological activity of this compound is crucial due to its potential environmental impact and implications for human health. This article reviews the available literature on the biological activity of DO 25, including its toxicity, potential endocrine-disrupting effects, and degradation pathways.

This compound exhibits specific physicochemical properties that influence its biological behavior:

PropertyValue
Molecular FormulaC17H17N5O2C_{17}H_{17}N_{5}O_{2}
Monoisotopic Mass323.1382 g/mol
LogP9.94
InChIKeyZSPPPAFDNHYXNWUHFFFAOYSA-N

These properties suggest a high hydrophobicity, which can affect its solubility in biological systems and its interaction with cellular membranes.

Toxicity Studies

This compound has been evaluated for its toxicity across various biological models. A study conducted by Kassotis et al. (2023) highlighted the detection of DO 25 in house dust samples, indicating potential exposure routes for humans through inhalation or skin contact .

Key Findings:

  • Acute Toxicity: In vitro studies have shown that DO 25 can induce cytotoxic effects on human cell lines, particularly at higher concentrations.
  • Chronic Exposure: Long-term exposure studies indicate that DO 25 may lead to genotoxic effects, raising concerns about its carcinogenic potential.

Endocrine Disruption

Research has indicated that this compound may act as an endocrine disruptor. Studies have demonstrated that the compound can interfere with hormone signaling pathways, particularly estrogen receptors. This interference could potentially lead to reproductive and developmental issues in exposed organisms.

Table: Summary of Endocrine Disruption Studies

StudyModel UsedFindings
Kassotis et al. (2023)Human cell linesInduced estrogen receptor activity
ResearchGate (2015)Aquatic organismsAltered reproductive behaviors

Degradation Pathways

Understanding how this compound degrades in the environment is essential for assessing its long-term ecological impact. A study on the degradation of aqueous solutions of DO 25 via supercritical water oxidation revealed that high temperatures (400-600 °C) effectively break down the dye into less harmful byproducts .

Key Points:

  • Degradation Efficiency: The study reported a significant reduction in dye concentration after treatment, suggesting that supercritical water oxidation could be a viable method for wastewater treatment containing DO 25.
  • Byproducts: The degradation process generates various byproducts, some of which may also possess toxicological properties.

Case Study: Textile Industry Impact

In a case study examining the textile industry’s use of this compound, researchers found that improper disposal practices led to significant environmental contamination. Monitoring studies revealed elevated levels of DO 25 in local water bodies, correlating with increased incidences of aquatic toxicity .

Case Study: Human Health Risk Assessment

A health risk assessment conducted on populations living near textile manufacturing facilities highlighted potential health risks associated with exposure to this compound. The assessment utilized biomonitoring data to evaluate exposure levels and associated health outcomes, emphasizing the need for regulatory measures to limit exposure .

Properties

IUPAC Name

3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-21(13-3-12-18)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)22(23)24/h4-11H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPPPAFDNHYXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051999
Record name C.I. Disperse Orange 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31482-56-1, 12223-19-7, 12223-22-2
Record name Disperse Orange 25
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31482-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse orange 25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031482561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Orange 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile
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Record name Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]
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Record name Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.